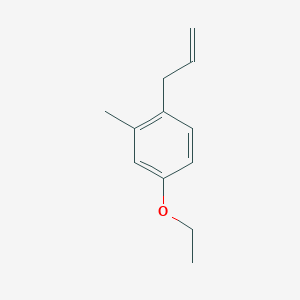

3-(4-Ethoxy-2-methylphenyl)-1-propene

描述

3-(4-Ethoxy-2-methylphenyl)-1-propene (CAS: 1263365-86-1) is an organic compound featuring a propene backbone substituted with a 4-ethoxy-2-methylphenyl group. This compound has been listed as a discontinued product, suggesting challenges in synthesis, application, or commercial viability .

属性

IUPAC Name |

4-ethoxy-2-methyl-1-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-6-11-7-8-12(13-5-2)9-10(11)3/h4,7-9H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSTYFFUPCPZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-2-methylphenyl)-1-propene typically involves the alkylation of 4-ethoxy-2-methylphenol with a suitable propene derivative under basic conditions. The reaction may proceed through the following steps:

Formation of the Phenoxide Ion: The phenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Alkylation: The phenoxide ion reacts with a propene derivative, such as allyl bromide, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethoxy-2-methylphenyl)-1-propene may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction, and the process conditions are optimized to maximize yield and purity.

化学反应分析

Types of Reactions

3-(4-Ethoxy-2-methylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the propene group to a propyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 3-(4-Ethoxy-2-methylphenyl)propane.

Substitution: Formation of halogenated derivatives of the original compound.

科学研究应用

Synthesis Methodology

- Reagents : The synthesis often utilizes a combination of alkylating agents and aromatic compounds.

- Conditions : Temperature, pressure, and solvent choice are critical for successful synthesis.

- Purification : Techniques such as recrystallization or chromatography may be employed to purify the final product.

Biological Evaluation

Recent studies have highlighted the biological activities associated with 3-(4-Ethoxy-2-methylphenyl)-1-propene. Its derivatives have shown promising results in various assays, indicating potential therapeutic applications.

Key Findings

- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines at low concentrations, suggesting potential as anticancer agents .

- Mechanism of Action : The compound may induce cell death through mechanisms such as apoptosis or autophagy, which are critical in cancer treatment .

- Structure-Activity Relationship (SAR) : Variations in substituents on the aromatic ring influence biological activity, demonstrating the importance of molecular structure in drug design .

Applications in Medicinal Chemistry

The unique properties of 3-(4-Ethoxy-2-methylphenyl)-1-propene make it a candidate for further exploration in medicinal chemistry. Its ability to interact with biological targets could lead to the development of novel therapeutic agents.

Potential Therapeutic Uses

- Anticancer Drugs : Given its cytotoxic properties, this compound could be further developed into a class of anticancer drugs.

- Anti-inflammatory Agents : Research into its anti-inflammatory properties may reveal additional therapeutic applications.

- Pharmaceutical Formulations : Its chemical stability and solubility profile make it suitable for incorporation into various pharmaceutical formulations.

Material Science Applications

In addition to its medicinal uses, 3-(4-Ethoxy-2-methylphenyl)-1-propene has potential applications in material science. Its properties can be leveraged in the development of new materials with specific characteristics.

Key Applications

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing material properties such as flexibility and thermal stability.

- Coatings and Adhesives : Its reactivity may be utilized in formulating coatings or adhesives with improved performance characteristics.

Case Studies and Research Insights

Several case studies have been conducted to evaluate the effectiveness and safety of 3-(4-Ethoxy-2-methylphenyl)-1-propene in various applications. These studies provide insights into its practical uses and inform future research directions.

Case Study Examples

- Cytotoxicity Assessment : A study assessing the cytotoxic effects of this compound on different cancer cell lines revealed significant activity at micromolar concentrations, indicating its potential as an anticancer agent .

- Polymer Development : Research into its use as a polymer additive demonstrated enhanced mechanical properties in composite materials, suggesting industrial applications .

作用机制

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Key Observations:

Steric Hindrance: The 2-methyl group in the main compound introduces steric hindrance, which may impede reactions at the aromatic ring compared to para-substituted analogs (e.g., 4-methyl in ). Electron-Withdrawing Groups: Fluorine in (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one enhances electrophilicity, making it more reactive in cross-coupling or substitution reactions.

Heterocyclic vs. Aromatic Systems :

- 3-(5-Methyl-2-thienyl)-1-propene replaces the phenyl ring with a thienyl group, altering conjugation and electronic properties. Thienyl derivatives are often used in materials science due to their conductive properties.

Physical and Chemical Properties

- Polar Surface Area (PSA) : The chalcone derivative (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one has a PSA of 26.3 Ų , indicative of moderate polarity. The main compound’s PSA is likely lower due to the absence of a ketone group.

- Molecular Weight : The ethoxy-fluoro derivative has the highest molecular weight (270.30 g/mol), which may correlate with higher melting points or reduced volatility compared to the main compound.

Reactivity and Stability

- Ethoxy vs.

- Fluorine Substitution : The 3-fluoro group in could improve metabolic stability in drug design, a feature absent in the main compound.

生物活性

3-(4-Ethoxy-2-methylphenyl)-1-propene, a compound belonging to the class of propenes, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Ethoxy-2-methylphenyl)-1-propene is . Its structure consists of a propene backbone substituted with an ethoxy group and a methyl group on the phenyl ring, which contributes to its unique chemical reactivity and biological properties.

The biological activity of 3-(4-Ethoxy-2-methylphenyl)-1-propene may involve several mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This mechanism is crucial for protecting cellular integrity and preventing damage associated with various diseases .

- Antimicrobial Effects : Research indicates that derivatives of phenylpropenes can inhibit the growth of bacteria and fungi. The ethoxy and methyl substitutions may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Biological Activity Overview

Research on the biological activity of 3-(4-Ethoxy-2-methylphenyl)-1-propene is still emerging. However, studies on related compounds suggest several potential activities:

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial properties of similar ethoxy-substituted compounds against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations as low as 1 µg/mL, suggesting that 3-(4-Ethoxy-2-methylphenyl)-1-propene could exhibit comparable effects .

- Cytotoxicity Assessment : In vitro studies on related compounds revealed that certain derivatives induced apoptosis in cancer cell lines. The presence of the ethoxy group was found to enhance cytotoxicity by increasing cellular uptake and interaction with apoptotic pathways .

- Anti-inflammatory Activity : Research indicated that compounds with similar structures could downregulate pro-inflammatory cytokines in macrophage models. This suggests that 3-(4-Ethoxy-2-methylphenyl)-1-propene might also possess anti-inflammatory properties through modulation of immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。